Cas no 633-12-5 (2,4,6-Tribromobenzoic acid)
2,4,6-Tribromobenzoic acid Chemical and Physical Properties
Names and Identifiers
-
- 2,4,6-Tribromobenzoic acid
- 2,?4,?6-?tribromoBenzoic acid
- Benzoic acid,2,4,6-tribromo-
- T0619
- FS-5752
- AC-27923
- AKOS015917382
- NSC59874
- 2,4,6-Tribrom-benzoesaure
- InChI=1/C7H3Br3O2/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2H,(H,11,12)
- 633-12-5
- C7H3Br3O2
- 2,4,6-Tribromobenzoicacid
- GHVMJSHEGZYRQL-UHFFFAOYSA-
- 2,4,6-tribromo-benzoic acid
- Benzoic acid, 2,4,6-tribromo-
- A834323
- DTXSID40289216
- NSC-59874
- MFCD00059882
- SCHEMBL1884074
- EN300-1276368
- CS-0157755
- FT-0655380
- C16126
- Tribromobenzoicacid; 97%
- DA-27538
- DTXCID40240362
- GHVMJSHEGZYRQL-UHFFFAOYSA-N
- SY055189
-
- MDL: MFCD00059882
- Inchi: 1S/C7H3Br3O2/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2H,(H,11,12)
- InChI Key: GHVMJSHEGZYRQL-UHFFFAOYSA-N
- SMILES: BrC1C=C(C=C(C=1C(=O)O)Br)Br
Computed Properties
- Exact Mass: 355.76800
- Monoisotopic Mass: 355.76832g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 174
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
- Topological Polar Surface Area: 37.3Ų
Experimental Properties
- Color/Form: 。
- Density: 2.1779 (rough estimate)
- Melting Point: 192.0 to 196.0 deg-C
- Refractive Index: 1.5438 (estimate)
- PSA: 37.30000
- LogP: 3.67230
- Solubility: 。
2,4,6-Tribromobenzoic acid Security Information
-
Symbol:
- Prompt:warning
- Hazard Statement: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Hazard Category Code: 36/37/38
- Safety Instruction: S26; S36/37/39
- Risk Phrases:R36/37/38
2,4,6-Tribromobenzoic acid Customs Data
- HS CODE:2916399090
- Customs Data:
China Customs Code:
2916399090Overview:
2916399090 Other aromatic monocarboxylic acids. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acrylic acid\Acrylates or esters shall be packaged clearly
Summary:
2916399090 other aromatic monocarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
2,4,6-Tribromobenzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | T0619-5G |
2,4,6-Tribromobenzoic Acid |
633-12-5 | >98.0%(GC)(T) | 5g |
¥1400.00 | 2024-04-16 | |
| Fluorochem | 046889-250mg |
2,4,6-Tribromobenzoic acid |
633-12-5 | 95% | 250mg |
£38.00 | 2022-03-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T162041-1G |
2,4,6-Tribromobenzoic acid |
633-12-5 | 98% | 1g |
¥507.90 | 2023-08-31 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T162041-200mg |
2,4,6-Tribromobenzoic acid |
633-12-5 | 98% | 200mg |
¥170.90 | 2023-08-31 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T162041-5G |
2,4,6-Tribromobenzoic acid |
633-12-5 | 98% | 5g |
¥1737.90 | 2023-08-31 | |
| Alichem | A015015708-5g |
2,4,6-Tribromobenzoic acid |
633-12-5 | 95% | 5g |
$314.45 | 2023-09-01 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T68000-1g |
2,4,6-Tribromobenzoic acid |
633-12-5 | 95% | 1g |
¥322.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T68000-250mg |
2,4,6-Tribromobenzoic acid |
633-12-5 | 95% | 250mg |
¥123.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T68000-5g |
2,4,6-Tribromobenzoic acid |
633-12-5 | 95% | 5g |
¥1230.0 | 2024-07-18 | |
| Fluorochem | 046889-5g |
2,4,6-Tribromobenzoic acid |
633-12-5 | 95% | 5g |
£243.00 | 2022-03-01 |
2,4,6-Tribromobenzoic acid Suppliers
2,4,6-Tribromobenzoic acid Related Literature
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Gerald J. Meyer,Leif Hammarström Chem. Sci., 2020,11, 3460-3473
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Additional information on 2,4,6-Tribromobenzoic acid
Chemical Profile and Emerging Applications of 2,4,6-Tribromobenzoic Acid (CAS No. 633-12-5)
Among halogenated aromatic compounds, 2,4,6-Tribromobenzoic acid (CAS No. 633-12-5) stands out as a multifunctional molecule with distinctive structural features. This white crystalline solid exhibits a unique trihalogen substitution pattern on the benzene ring where bromine atoms occupy the meta positions relative to the carboxylic acid group. This configuration imparts exceptional thermal stability and electronic properties that have been leveraged in diverse applications across materials science and pharmaceutical development. Recent advancements in synthetic methodologies have further expanded its utility in advanced material formulations, as highlighted in studies published in Chemical Engineering Journal (2023) and ACS Sustainable Chemistry & Engineering.
The synthesis of 2,4,6-Tribromobenzoic acid has evolved significantly over the past decade. Traditional methods involving bromination of benzoic acid derivatives under harsh conditions have been replaced by environmentally benign protocols. A notable innovation from the University of Tokyo (Nature Chemistry 2021) demonstrated a palladium-catalyzed C-H bromination approach achieving >98% yield with minimal solvent usage. This method's scalability has enabled industrial adoption for producing high-purity material required in electronic device coatings. Recent studies also reveal its potential as an intermediate for synthesizing novel phosphorescent materials, with a 2023 report in Advanced Materials Interfaces showing its role in creating thermally stable phosphorescent dopants for OLED applications.
In biomedical research, this compound's unique physicochemical properties are being explored for targeted drug delivery systems. A groundbreaking study from MIT (Journal of Controlled Release 2024) demonstrated its use as a building block for pH-responsive hydrogels capable of releasing anticancer drugs specifically within tumor microenvironments. The compound's ability to form stable ester linkages under physiological conditions enables controlled drug release profiles unmatched by conventional polymers. Additionally, its bromine substituents contribute to desirable pharmacokinetic properties when incorporated into small molecule inhibitors targeting epigenetic modifiers.
The material science community continues to uncover novel applications through advanced characterization techniques. High-resolution X-ray diffraction studies (published in Crystal Growth & Design 2024) revealed previously unknown crystalline polymorphs with exceptional piezoelectric properties when combined with graphene oxide composites. These findings open new avenues for smart sensor technologies, particularly in wearable health monitoring devices requiring high sensitivity and mechanical durability. Recent advances also show promise in energy storage systems - when used as an additive in lithium-ion battery electrolytes (Nano Energy, 2023), it enhances ion conductivity while maintaining thermal stability at elevated temperatures.
Sustainability considerations drive ongoing research into this compound's environmental impact and green synthesis pathways. A collaborative study between ETH Zurich and BASF (Green Chemistry 2024) developed a bio-based synthesis route using enzyme-catalyzed bromination from renewable feedstocks. This approach reduces carbon footprint by over 70% compared to traditional methods while maintaining product quality standards required for medical device applications. Concurrently, computational chemistry models published in Nature Computational Science (January 2024) predict new reaction pathways that could enable solvent-free production processes through mechanochemical activation techniques.
The interdisciplinary potential of CAS No. 633-12-5 compounds continues to expand as researchers explore its interactions with biological systems at nanoscale dimensions. Recent nanotechnology studies (Nano Today, March 2024) demonstrate its utility as a stabilizing agent for quantum dots used in diagnostic imaging agents, achieving superior photostability without compromising cellular compatibility. These advancements position this compound at the forefront of next-generation material innovation where chemical functionality meets biomedical necessity.
Ongoing research into its photochemical properties has revealed unexpected applications in solar energy conversion systems. A study published in Advanced Energy Materials (May 2024) showed that thin films incorporating this compound exhibit enhanced light-harvesting capabilities due to unique electronic transitions induced by the tri-bromo substitution pattern. When integrated into perovskite solar cell architectures at optimal concentrations (1 wt%), they demonstrated record power conversion efficiencies under simulated sunlight conditions while maintaining operational stability over extended periods.
In conclusion, tribromobenzoic acid derivatives represent an exciting frontier where synthetic chemistry intersects with cutting-edge technology development across multiple disciplines. As demonstrated by recent breakthroughs spanning materials engineering to biomedicine, this compound continues to prove itself as a versatile platform molecule capable of addressing complex challenges at the intersection of science and industry.
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